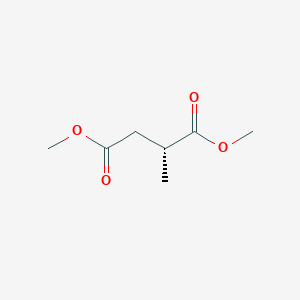

Dimethyl (R)-(+)-methylsuccinate

描述

Significance of Dimethyl (R)-(+)-methylsuccinate as a Chiral Building Block

This compound, with its specific (R)-configuration, is a highly valuable chiral building block. chemimpex.commdpi.com Its importance lies in its ability to introduce a specific stereocenter into a molecule, which is a critical step in the synthesis of many biologically active compounds and advanced materials. chemimpex.comresearchgate.net The presence of two ester functionalities allows for a variety of chemical transformations, making it a versatile precursor in complex synthetic pathways. chemimpex.com Researchers in organic synthesis and pharmaceuticals rely on such building blocks to produce enantiomerically pure products, which is often crucial for the efficacy and safety of drugs. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22644-27-5 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₁₂O₄ | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 160.17 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | chemicalbook.com |

| Density | 1.076 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 80-81 °C at 12 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.418 | sigmaaldrich.com |

| Optical Activity | [α]20/D +4.8° (c = 2.9 in chloroform) | sigmaaldrich.com |

Overview of its Role in Stereoselective Synthesis

Stereoselective synthesis is a cornerstone of modern organic chemistry, aiming to produce a single, desired stereoisomer of a product. This compound plays a significant role in this field by serving as a chiral starting material. Its predefined stereochemistry is carried through a synthetic sequence to establish the stereochemistry of the final product.

A prominent method for producing this chiral building block itself is through the asymmetric reduction of the C=C double bond of prochiral substrates like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. mdpi.comresearchgate.net Ene-reductases (ERs) have proven to be highly effective biocatalysts for this transformation, exhibiting high enantioselectivity. mdpi.comresearchgate.net For instance, research has shown that various ene-reductases can catalyze the reduction of dimethyl citraconate and dimethyl itaconate to afford (R)-dimethyl 2-methylsuccinate with excellent enantiomeric excess (ee). mdpi.comresearchgate.net

Table 2: Enzymatic Synthesis of (R)-Dimethyl 2-methylsuccinate

| Substrate | Biocatalyst (Ene-Reductase) | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Dimethyl citraconate | Bac-OYE1 | R | >99% | mdpi.com |

| Dimethyl itaconate | AfER | R | 99% | mdpi.comresearchgate.net |

This enzymatic approach highlights a green and efficient route to access this valuable chiral intermediate, avoiding the use of expensive and often toxic heavy metal catalysts that are common in traditional chemical hydrogenation methods. researchgate.net

Broad Research Applications in Advanced Chemical Sciences

The utility of this compound extends across various domains of advanced chemical sciences. Its applications are diverse, reflecting its versatility as a chiral precursor.

Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). chemimpex.comchemimpex.com Its incorporation allows for the precise construction of the chiral centers necessary for the biological activity of many drugs. chemimpex.com For example, it has been identified as a potential building block in the synthesis of the immunosuppressant macrolide FK-506. chemicalbook.com

Agrochemicals: Similar to the pharmaceutical industry, the agrochemical sector requires enantiomerically pure compounds to develop effective and selective pesticides and herbicides. This compound serves as a valuable starting material in the creation of these complex bioactive molecules. chemimpex.com

Materials Science: The development of advanced materials, such as specialty polymers and metal-organic frameworks (MOFs), can benefit from the incorporation of chiral units. researchgate.netchemimpex.com this compound can be used to introduce chirality into polymer backbones, influencing properties like flexibility and durability. chemimpex.com It has also been noted for its potential use in creating complex convergent syntheses and metal-organic frameworks with enhanced material properties. researchgate.net

Flavor and Fragrance Industry: Beyond its role in constructing complex molecules, this compound is also utilized as a flavoring agent in food products and beverages, imparting a fruity aroma. chemimpex.comchemimpex.com

属性

IUPAC Name |

dimethyl (2R)-2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431434 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22644-27-5 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Dimethyl R + Methylsuccinate

Asymmetric Synthesis Approaches

Enzyme-catalyzed reductions represent a highly effective approach for producing enantiomerically pure compounds. nih.gov These biocatalytic transformations are prized for their exceptional chemo-, regio-, and stereoselectivity. mdpi.comnih.gov

A prominent method for synthesizing Dimethyl (R)-(+)-methylsuccinate involves the asymmetric reduction of a carbon-carbon double bond in prochiral substrates, a reaction efficiently catalyzed by ene-reductases (ERs). mdpi.comresearchgate.net These flavin-dependent enzymes, belonging to the 'Old Yellow Enzyme' (OYE) family, utilize a nicotinamide (B372718) cofactor like NAD(P)H to stereoselectively reduce activated alkenes. mdpi.comnih.gov This biocatalytic route is a straightforward and attractive alternative to traditional chemical methods. mdpi.comresearchgate.net

Enzyme-Catalyzed Reductions

Ene-Reductase (ER) Mediated Transformations

Substrate Scope and Specificity (e.g., Dimethyl Itaconate, Dimethyl Citraconate, Dimethyl Mesaconate)

The production of this compound via ER-mediated reduction can be achieved using several isomeric substrates. The choice of substrate is critical as it influences the stereochemical outcome of the reaction. Key substrates include:

Dimethyl Itaconate: A common precursor for the (R)-enantiomer. mdpi.comresearchgate.net

Dimethyl Citraconate: Also utilized for the synthesis of the (R)-enantiomer. mdpi.comresearchgate.net

Dimethyl Mesaconate: Typically used to produce the (S)-enantiomer, demonstrating the substrate's role in directing stereoselectivity. mdpi.comresearchgate.net

Studies have shown that the enzyme's activity and enantioselectivity can be significantly affected by the alcohol moiety of the ester group. For instance, when comparing dimethyl esters to their diethyl counterparts (diethyl citraconate, diethyl mesaconate, and diethyl itaconate), notable differences in conversion rates and enantiomeric excess were observed with the same set of enzymes, indicating that substrate specificity extends beyond the core carbon skeleton. mdpi.comresearchgate.net

Identification and Characterization of High-Performance ERs (e.g., Bac-OYE1, SeER, AfER)

The successful implementation of this biocatalytic method hinges on the availability of robust and highly selective enzymes. Research has identified several high-performance ene-reductases with high tolerance to substrate concentrations and excellent stereoselectivity. mdpi.comresearchgate.net Among these, three have been particularly well-characterized for this transformation:

Bac-OYE1 from Bacillus sp.: This enzyme demonstrates excellent enantioselectivity (99% ee) in the reduction of dimethyl citraconate to (R)-dimethyl 2-methylsuccinate. mdpi.comresearchgate.net It also shows high tolerance to substrate concentrations, effectively converting up to 700 mM of dimethyl citraconate. mdpi.com

SeER from Saccharomyces eubayanus: SeER is notable for its ability to produce the (S)-enantiomer. It converts dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with high yield (80%) and enantioselectivity (98% ee) at substrate concentrations up to 500 mM. mdpi.comresearchgate.net This enzyme has a broad optimal pH range, peaking at pH 8.0. mdpi.com

AfER from Aspergillus flavus: AfER effectively catalyzes the reduction of dimethyl itaconate to (R)-dimethyl 2-methylsuccinate with excellent enantioselectivity (99% ee) and good yield (77%) at a substrate concentration of 400 mM. mdpi.comresearchgate.net Its optimal activity is observed in a pH range of 7.0–8.5. mdpi.com

The table below summarizes the performance of these selected high-performance ene-reductases on different substrates.

| Enzyme | Substrate | Product Enantiomer | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Bac-OYE1 | Dimethyl Citraconate | (R) | 700 | 86 | 99 | mdpi.comresearchgate.net |

| SeER | Dimethyl Mesaconate | (S) | 500 | 80 | 98 | mdpi.comresearchgate.net |

| AfER | Dimethyl Itaconate | (R) | 400 | 77 | 99 | mdpi.comresearchgate.net |

Enantiocomplementary Production Strategies

A significant advantage of using a panel of distinct ene-reductases is the ability to implement enantiocomplementary strategies. This approach allows for the selective synthesis of either the (R) or (S) enantiomer of the target molecule by choosing the appropriate combination of enzyme and substrate. mdpi.comresearchgate.net

For the synthesis of dimethyl 2-methylsuccinate, an effective enantiocomplementary system has been established. The (R)-enantiomer, this compound, can be produced with very high optical purity (99% ee) by using either Bac-OYE1 with dimethyl citraconate or AfER with dimethyl itaconate. mdpi.com Conversely, the (S)-enantiomer can be obtained with high enantioselectivity (98% ee) by employing SeER for the reduction of dimethyl mesaconate. mdpi.comresearchgate.net This methodology provides an efficient and versatile platform for accessing both enantiomers of dimethyl 2-methylsuccinate from its isomeric precursors at high titers. mdpi.comresearchgate.net

Process Optimization for Preparative-Scale Synthesis

Transitioning from analytical to preparative-scale synthesis requires careful process optimization to ensure efficiency and high product yields. For the ER-catalyzed synthesis of dimethyl 2-methylsuccinate, key optimization parameters include pH, buffer system, and cofactor regeneration. mdpi.com

For instance, Bac-OYE1 and AfER show higher activities in Tris-HCl buffer, while SeER performs better in sodium phosphate (B84403) buffer. mdpi.com To counteract the pH increase that occurs during the reaction, the initial pH is typically set slightly lower than the optimum. mdpi.com

A crucial element for large-scale application is an efficient in-situ cofactor regeneration system. The use of formate (B1220265) dehydrogenase (FDH) with sodium formate as a cheap hydrogen source is a highly effective strategy. mdpi.comresearchgate.net This system is advantageous due to its high atom economy and the generation of only carbon dioxide as a byproduct, minimizing waste. mdpi.com

Under optimized conditions, preparative-scale reductions have been successfully demonstrated. For example, the reduction of dimethyl citraconate (700 mM) by Bac-OYE1 and dimethyl itaconate (400 mM) by AfER yielded (R)-1 in 86% and 77% isolated yields, respectively, both with 99% ee. mdpi.com The synthesis of (S)-1 from dimethyl mesaconate (500 mM) using SeER was achieved with an 80% isolated yield and 98% ee. mdpi.com These reactions were completed within 14–27 hours using wet cell catalysts, highlighting the viability of this methodology for large-scale production. mdpi.com

The table below details the results of preparative-scale synthesis under optimized conditions.

| Enzyme | Substrate | Substrate Conc. (mM) | Product | Isolated Yield (%) | ee (%) | Time (h) | Reference |

|---|---|---|---|---|---|---|---|

| Bac-OYE1 | Dimethyl Citraconate | 700 | (R)-dimethyl 2-methylsuccinate | 86 | 99 | 27 | mdpi.com |

| SeER | Dimethyl Mesaconate | 500 | (S)-dimethyl 2-methylsuccinate | 80 | 98 | 14 | mdpi.com |

| AfER | Dimethyl Itaconate | 400 | (R)-dimethyl 2-methylsuccinate | 77 | 99 | 24 | mdpi.com |

Lipase-Catalyzed Hydrolysis and Transesterification

Enzymatic methods, particularly those employing lipases, offer a green and highly selective approach to resolving racemic mixtures to obtain enantiomerically pure compounds.

Enantioselective Enzymatic Hydrolysis (e.g., by Pseudomonas fluorescens, Pseudomonas cepacia, and Candida rugosa lipases)

The enantioselective hydrolysis of prochiral or racemic diesters is a well-established method for producing chiral half-esters. In the case of dimethyl methylsuccinate, lipases can selectively hydrolyze one of the enantiomers of the racemic diester, leaving the desired (R)- or (S)-enantiomer of the half-ester, which can then be esterified to the corresponding dimethyl ester.

Lipases from various microbial sources have been investigated for their ability to catalyze the enantioselective hydrolysis of esters. Among these, lipases from Pseudomonas fluorescens, Pseudomonas cepacia (now known as Burkholderia cepacia), and Candida rugosa have demonstrated significant utility. d-nb.infomdpi.com

Pseudomonas fluorescens Lipase (B570770) (PFL): PFL has been shown to be effective in the enantioselective hydrolysis of various esters. rsc.org Its stability and activity can be influenced by the reaction medium, such as the presence of organic solvents like dimethylsulfoxide (DMSO). nih.gov PFL exhibits broad substrate specificity and can be a valuable biocatalyst for kinetic resolutions. nih.gov

Pseudomonas cepacia Lipase (PCL): PCL is another robust lipase used in the kinetic resolution of a variety of chiral compounds. d-nb.info It has been successfully employed in the hydrolysis of racemic esters to yield enantiomerically enriched products.

Candida rugosa Lipase (CRL): CRL is a widely used lipase known for its versatility in resolving racemic mixtures. mdpi.comresearchgate.net It has been shown to be highly enantioselective in the hydrolysis of various esters, including those structurally related to methylsuccinate. nih.govresearchgate.net The different isoenzymes of CRL can exhibit varying substrate specificities. nih.gov

The effectiveness of these lipases in the enantioselective hydrolysis of dimethyl methylsuccinate is typically evaluated by measuring the enantiomeric excess (e.e.) of the remaining unreacted ester and the product half-ester. The enantiomeric ratio (E) is a key parameter that quantifies the enzyme's selectivity. High E values are indicative of a highly selective and efficient resolution process.

Mechanistic Insights into Enzymatic Stereoselectivity

The stereoselectivity of lipases arises from the three-dimensional structure of their active site. nih.gov Most lipases feature a catalytic triad, typically consisting of serine, histidine, and aspartic or glutamic acid residues, located within a hydrophobic pocket. nih.gov A flexible element known as the "lid" or "flap" covers the active site in the inactive state and undergoes a conformational change at a lipid-water interface, exposing the active site and allowing substrate binding. nih.gov

The enantioselectivity is determined by the differential interaction of the two enantiomers of the substrate with the chiral environment of the enzyme's active site. The size and shape of the binding pocket, as well as specific interactions (e.g., hydrogen bonding, hydrophobic interactions) between the substrate and amino acid residues in the active site, dictate which enantiomer can bind more favorably and undergo catalysis.

For a prochiral substrate like dimethyl itaconate (a precursor to dimethyl methylsuccinate), the enzyme's active site can differentiate between the two prochiral ester groups. The binding of the substrate in a specific orientation within the active site leads to the preferential hydrolysis of one of the ester groups, resulting in a chiral product. The flexibility of certain loops within the enzyme structure can be crucial in achieving high enantioselectivity. rug.nl Computational studies, such as QM/MM molecular dynamics simulations, can provide detailed insights into the reaction mechanism and the factors governing stereoselectivity at a molecular level. nih.gov

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. wikipedia.org This approach involves the hydrogenation of a prochiral unsaturated precursor, such as dimethyl itaconate, using a chiral catalyst to produce the desired enantiomer of dimethyl methylsuccinate with high enantiomeric excess.

Chiral Ligand Design and Evaluation (e.g., Diphosphine Ligands)

The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. pnas.orgpnas.org Chiral diphosphine ligands have been extensively studied and are highly effective for this purpose. rsc.org The structure of the ligand, including its symmetry, the nature of the phosphorus substituents, and the backbone connecting the two phosphorus atoms, profoundly influences the enantioselectivity and activity of the catalyst.

Key aspects of chiral diphosphine ligand design include:

C2 Symmetry: Many successful chiral diphosphine ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity. pnas.org

Electronic and Steric Effects: The electronic properties of the substituents on the phosphorus atoms and the steric bulk of the ligand influence the catalyst's activity and selectivity. acs.org Electron-donating groups can enhance the reactivity of the catalyst, while bulky substituents can create a more defined chiral pocket around the metal center. acs.org

Examples of chiral diphosphine ligands that have been evaluated in asymmetric hydrogenation include those with biphenyl, binaphthyl, and other chiral backbones. pnas.orgpnas.org The development of new ligands, including dendritic and hybrid P-chiral diphosphines, continues to expand the scope and efficiency of this methodology. rsc.orgnih.gov

Noble Metal Catalysts in Enantioselective Processes (e.g., Rhodium-based Catalysts)

Noble metals, particularly rhodium and ruthenium, are the most commonly used metals in catalytic asymmetric hydrogenation. pnas.orgpnas.org Rhodium-based catalysts, in particular, have proven to be highly effective for the asymmetric hydrogenation of substrates like dimethyl itaconate. nih.govresearchgate.net

A typical rhodium-based catalyst system consists of a rhodium precursor, such as [Rh(COD)2]BF4 or [Rh(COD)2]SbF6, and a chiral diphosphine ligand. researchgate.netresearchgate.net The active catalyst is often formed in situ by mixing the precursor and the ligand in a suitable solvent. The choice of the counter-ion and the solvent can also impact the catalyst's performance. scispace.com

The mechanism of rhodium-catalyzed asymmetric hydrogenation of functionalized olefins like itaconates has been extensively studied. acs.org It generally involves the coordination of the olefin to the chiral rhodium complex to form diastereomeric intermediates. acs.orgacs.org The subsequent oxidative addition of hydrogen, migratory insertion, and reductive elimination steps lead to the formation of the chiral product. The relative energies of the diastereomeric intermediates and the rates of the subsequent steps determine the enantioselectivity of the reaction. While rhodium remains a workhorse, research into more earth-abundant metals like cobalt and iron is an active area. princeton.edu

Reaction Conditions and Reactor Design (e.g., Trickle Bed Reactors, Shake Flask Reactors)

The choice of reactor and reaction conditions is critical for the successful implementation of asymmetric hydrogenation on both laboratory and industrial scales.

Shake Flask Reactors: For small-scale laboratory experiments and catalyst screening, shake flask reactors are commonly used. These are simple batch reactors that are agitated to ensure good mixing of the reactants and catalyst. They are typically pressurized with hydrogen and can be temperature-controlled.

Trickle Bed Reactors (TBRs): For larger-scale and continuous production, trickle bed reactors offer several advantages. teledos.grwikipedia.org In a TBR, a liquid phase (containing the substrate) and a gas phase (hydrogen) flow concurrently downward over a fixed bed of solid catalyst particles. wikipedia.org This reactor type is widely used in industrial hydrogenation processes. teledos.grdtu.dk Key features and considerations for TBRs include:

Hydrodynamics: The flow patterns of the gas and liquid phases through the packed bed are complex and can significantly impact mass transfer and reaction rates. wikipedia.org

Mass Transfer: Efficient mass transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface is crucial for achieving high reaction rates. rsc.org

Heat Management: Hydrogenation reactions are often exothermic, and TBRs with features like liquid recycle can be designed to effectively manage the heat of reaction. teledos.grteledos.gr

Catalyst Deactivation: Long-term catalyst stability and deactivation are important considerations in continuous processes. dtu.dk

The design of the reactor and the optimization of reaction parameters such as temperature, pressure, solvent, and substrate-to-catalyst ratio are all critical for maximizing the yield and enantioselectivity of the desired this compound.

Catalyst Immobilization Strategies

The efficiency, cost-effectiveness, and sustainability of synthesizing this compound are significantly enhanced by catalyst immobilization. This strategy involves confining a catalyst to a solid support, which facilitates its separation from the reaction mixture, enabling reuse and simplifying product purification.

In the context of chemoenzymatic synthesis, a primary immobilization strategy is the use of whole microbial cells. For instance, ene-reductases (ERs) from organisms like Bacillus sp. (Bac-OYE1) and Aspergillus flavus (AfER) are often employed as "wet cells". mdpi.com This approach, a form of whole-cell immobilization, circumvents the need for expensive and time-consuming enzyme purification while often enhancing enzyme stability. The cellular environment protects the enzyme, and the cells can be easily recovered by centrifugation and potentially reused.

For chemical syntheses, such as the esterification of the parent dicarboxylic acid, heterogeneous acid catalysts are a key area of immobilization research. While strong mineral acids like sulfuric acid are effective, their use leads to corrosive conditions and difficult separation. Immobilized acid catalysts offer a solution. Strategies include using:

Ion-Exchange Resins: Strongly acidic resins, such as Amberlyst-15, can effectively catalyze the esterification of dicarboxylic acids. researchgate.net These polymer beads serve as a solid source of protons and can be filtered off after the reaction.

Zeolites and Clays: Materials like H-β zeolite and Montmorillonite KSF clay have been reported as effective solid acid catalysts for the esterification of succinic acid. researchgate.net Their porous structures can offer shape selectivity and high thermal stability.

Sulfonated Carbons: Carbon-based materials functionalized with sulfonic acid groups (e.g., Starbon®-acid) provide a stable and highly active solid acid catalyst for producing succinate (B1194679) esters. researchgate.net

These immobilization techniques are crucial for developing greener and more industrially viable processes for producing succinate esters, including the chiral target compound.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods provide an elegant and highly selective route to this compound, particularly through the asymmetric reduction of prochiral unsaturated diesters. This approach leverages the high stereoselectivity of enzymes, specifically ene-reductases (ERs), to create the desired chiral center with high enantiomeric purity. mdpi.com

The primary strategy involves the enzymatic reduction of the carbon-carbon double bond in substrates like dimethyl citraconate or dimethyl itaconate. Ene-reductases from various microorganisms have been identified for their ability to produce the (R)-enantiomer with excellent yields and enantiomeric excess (ee). mdpi.comresearchgate.net The reaction typically requires a cofactor regeneration system, as the nicotinamide cofactor (NAD(P)H) consumed by the ER is expensive. A common system uses a secondary enzyme, such as formate dehydrogenase (FDH), and a cheap sacrificial substrate like sodium formate to continuously regenerate the NAD(P)H cofactor. mdpi.com

Key research findings have demonstrated the preparative-scale potential of this strategy. For example, using the ene-reductase Bac-OYE1, dimethyl citraconate can be converted to this compound at high substrate concentrations (up to 700 mM) with an isolated yield of 86% and an outstanding enantiomeric excess of 99%. mdpi.com Similarly, the enzyme AfER can reduce dimethyl itaconate (400 mM) to the same (R)-product with a 77% yield and 99% ee. mdpi.com These reactions are typically conducted in aqueous buffer systems at or near ambient temperature and pressure, highlighting the mild and environmentally benign nature of biocatalysis.

Table 1: Preparative-Scale Chemoenzymatic Synthesis of this compound

| Enzyme | Precursor Substrate | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Bac-OYE1 | Dimethyl citraconate | 700 | 86 | 99 |

| AfER | Dimethyl itaconate | 400 | 77 | 99 |

Data sourced from a 2022 study on asymmetric enzymatic synthesis. mdpi.com

Alternative Synthetic Routes

Beyond chemoenzymatic methods, traditional organic synthesis provides alternative pathways to this compound. These routes often rely on derivatization from existing chiral molecules or structured multi-step sequences.

Derivatization from Chiral Carboxylic Acid Precursors (e.g., (R)-(+)-Methylsuccinic Acid)

A straightforward and common method for preparing this compound is the direct esterification of its corresponding chiral dicarboxylic acid, (R)-(+)-Methylsuccinic acid. This approach preserves the stereochemistry of the starting material.

The most classic method is the Fischer esterification . This involves refluxing the (R)-(+)-Methylsuccinic acid in an excess of methanol (B129727), which acts as both the solvent and the reagent. A strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by methanol. mdpi.comresearchgate.net The reaction is driven to completion by using a large excess of methanol or by removing the water formed during the reaction.

Alternatively, milder and more modern methods can be employed to avoid the harsh conditions of strong acids, which is particularly important for sensitive substrates. These methods include:

Reaction with Thionyl Chloride: A two-step process where the dicarboxylic acid is first converted to its more reactive diacyl chloride using thionyl chloride (SOCl₂). The intermediate diacyl chloride is then reacted with methanol to yield the dimethyl ester. commonorganicchemistry.com

Base-Catalyzed Methylation: Using a methylating agent like dimethyl carbonate in the presence of a base (e.g., K₂CO₃) provides a green and highly selective method for esterification under mild conditions that conserve stereochemistry. organic-chemistry.org

Tandem Reactions and Multi-Step Syntheses

While one-pot tandem reactions for the direct synthesis of this compound are not prominently documented, multi-step synthesis sequences are a fundamental strategy in organic chemistry to build such chiral molecules from simpler, achiral, or different chiral precursors.

A plausible multi-step synthesis could originate from a readily available chiral pool starting material, such as L-alanine. For instance, a synthetic sequence could be designed where the stereocenter is set early and carried through subsequent steps. A related synthesis for 2-ethyl-3-methylsuccinic acid starts with (S)-methyl 2-bromopropionate (derived from L-alanine) and utilizes a malonic ester alkylation, which proceeds with inversion of configuration to set the desired stereochemistry. researchgate.net A similar strategic approach could be adapted to install the required carboxymethyl group to form the methylsuccinate backbone.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-(+)-Methylsuccinic acid |

| Dimethyl citraconate |

| Dimethyl itaconate |

| Dimethyl mesaconate |

| Methanol |

| Sodium formate |

| Sulfuric acid |

| Thionyl chloride |

| Dimethyl carbonate |

| (S)-methyl 2-bromopropionate |

| L-alanine |

Mechanistic Investigations and Reaction Kinetics

Detailed Studies of Enzymatic Reaction Mechanisms

The use of ene-reductases (ERs) for the asymmetric reduction of the C=C double bond in prochiral substrates like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate presents an environmentally benign and highly selective route to optically pure Dimethyl (R)-(+)-methylsuccinate. mdpi.comresearchgate.net

The efficiency of enzymatic reactions is often described by the Michaelis-Menten kinetic model, which relates the initial reaction rate to the substrate concentration. libretexts.orgnih.gov This model allows for the determination of key kinetic parameters, including the Michaelis constant (Kₘ) and the catalytic rate (kcat), which together define the catalytic efficiency (kcat/Kₘ) of an enzyme for a specific substrate. researchgate.net

In a study investigating three distinct ene-reductases—Bac-OYE1 from Bacillus sp., SeER from Saccharomyces eubayanus, and AfER from Aspergillus flavus—researchers determined the kinetic parameters for the reduction of three different substrates to produce dimethyl 2-methylsuccinate. mdpi.comresearchgate.net The initial velocities of the enzymatic reactions were measured at various substrate concentrations, and the data were fitted to the Michaelis-Menten equation. researchgate.net

The results indicated that the enzymes exhibited different substrate preferences. AfER displayed a catalytic efficiency for dimethyl itaconate that was approximately eight times greater than for dimethyl citraconate. researchgate.net Conversely, Bac-OYE1 showed a 1.6-fold and 3.0-fold greater catalytic efficiency towards dimethyl citraconate compared to dimethyl mesaconate and dimethyl itaconate, respectively. researchgate.net SeER was most efficient in converting dimethyl mesaconate. researchgate.net These findings are crucial for selecting the appropriate enzyme-substrate pair for targeted synthesis.

Table 1: Kinetic Parameters of Ene-Reductases (ERs) for Different Substrates

Data sourced from Li, et al. (2022). researchgate.net N.D. = Not Determined.

High substrate tolerance is essential for developing commercially viable biotransformation processes. Studies have identified several ene-reductases with both high substrate tolerance and excellent stereoselectivity. mdpi.com For instance, the enzyme Bac-OYE1 can convert dimethyl citraconate at a high concentration of 700 mM to (R)-dimethyl 2-methylsuccinate with an isolated yield of 86% and an outstanding enantiomeric excess (ee) of 99%. mdpi.com Similarly, AfER converts dimethyl itaconate at 400 mM to the same (R)-enantiomer with a 77% yield and 99% ee. mdpi.com

Table 2: Preparative-Scale Enzymatic Synthesis of (R)-Dimethyl 2-Methylsuccinate

Data sourced from Li, et al. (2022). mdpi.com

Elucidation of Catalytic Hydrogenation Mechanisms

Asymmetric catalytic hydrogenation is a powerful method for producing enantiomerically pure compounds. rsc.org This approach typically involves the use of a transition metal complex, such as rhodium, combined with a chiral ligand. researchgate.net

The kinetics of the catalytic hydrogenation of dimethyl itaconate (DMI) have been investigated using a water-soluble rhodium-TPPTS catalyst complex (Rh–TPPTS). acs.orgresearchgate.net The study found that the reaction kinetics were highly dependent on the reaction medium. In a biphasic cyclohexane-water system, the reaction followed zero-order kinetics. researchgate.net However, when conducted in a microemulsion, the reaction order for DMI changed to first-order. researchgate.net

To explain these observations, a rate law based on an Osborn-Wilkinson-like kinetic model was applied. researchgate.net This model suggests that the rate-determining step is the irreversible reaction between the substrate (DMI) and the rhodium catalyst complex. researchgate.net The activation energy for this key step was found to be 53 kJ mol⁻¹, and this value was similar in both the biphasic and microemulsion systems. researchgate.net

The Osborn-Wilkinson mechanism for alkene hydrogenation generally involves a series of well-defined intermediate steps. The catalytic cycle typically begins with the oxidative addition of hydrogen to the coordinatively unsaturated metal center. This is followed by the coordination of the alkene substrate to form a metal-hydrido-alkene complex. Subsequent migratory insertion of the alkene into a metal-hydride bond forms an alkyl-metal intermediate. The cycle concludes with reductive elimination of the alkane product, regenerating the catalyst for the next cycle. While direct spectroscopic analysis of these intermediates in the specific hydrogenation of dimethyl itaconate is not detailed in the provided search results, the applicability of the Osborn-Wilkinson kinetic model strongly implies their formation during the catalytic process. researchgate.net

Stereochemical Control and Origins of Chirality

The ability to control the stereochemical outcome of a reaction is the essence of asymmetric synthesis. In the production of this compound, the origin of chirality is fundamentally different in enzymatic versus catalytic hydrogenation methods.

In enzymatic reductions, the origin of chirality is the intricate, three-dimensional structure of the enzyme's active site. researchgate.net The enzyme binds the prochiral substrate in a highly specific orientation, predisposing it to hydride attack from one specific face. This inherent chirality of the enzyme, a result of its amino acid sequence and folded structure, directly translates into the formation of a single product enantiomer. researchgate.net For example, Bac-OYE1 and AfER preferentially produce (R)-dimethyl 2-methylsuccinate, while other enzymes like SeER yield the (S)-enantiomer from similar substrates, demonstrating absolute stereochemical control dictated by the biocatalyst. mdpi.com

In asymmetric catalytic hydrogenation, stereochemical control is achieved by using a chiral ligand coordinated to the metal center (e.g., rhodium). rsc.orgresearchgate.net The chirality is not inherent to the metal itself but is imposed by the chiral environment created by the ligand. Ligands such as chiral phosphines (e.g., Me-DuPHOS, TangPhos) and phosphites create a chiral pocket around the active site of the catalyst. researchgate.net The substrate coordinates to the metal in a sterically favored orientation determined by the ligand's structure. This directs the hydrogen addition to a specific face of the double bond, leading to the preferential formation of one enantiomer over the other. researchgate.net The success of this process relies on the precise design and synthesis of these complex chiral ligands.

Table of Mentioned Compounds

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | (R)-1, (R)-Dimethyl 2-methylsuccinate |

| Dimethyl (S)-(-)-methylsuccinate | (S)-1, (S)-Dimethyl 2-methylsuccinate |

| Dimethyl citraconate | 2 |

| Dimethyl mesaconate | 3 |

| Dimethyl itaconate | 4, DMI |

| Diethyl citraconate | 5 |

| Diethyl mesaconate | 6 |

| Diethyl itaconate | 7 |

| (R)-diethyl 2-methylsuccinate | (R)-8 |

| Dimethyl succinate (B1194679) | DMS |

| γ-butyrolactone | GBL |

| TPPTS | Tris(3-sulfophenyl)phosphine trisodium (B8492382) salt |

| Me-DuPHOS |

Studies on Degradation Pathways and Environmental Fate

The environmental persistence and ultimate fate of chemical compounds are of significant scientific interest. For this compound, understanding its degradation pathways, both biotic and abiotic, is crucial for assessing its environmental impact. While specific environmental fate studies on the (R)-(+) enantiomer are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related compounds, such as dimethyl succinate and other succinate esters. The primary anticipated degradation pathways in the environment include hydrolysis and biodegradation.

Abiotic Degradation: Hydrolysis

Hydrolysis is a key abiotic process that can lead to the breakdown of esters in aqueous environments. Dimethyl succinate, the parent compound of this compound, can be susceptible to hydrolysis, particularly under conditions of high temperature or non-neutral pH. google.com The process involves the cleavage of the ester bonds to yield methanol (B129727) and the corresponding carboxylic acids.

In the case of this compound, hydrolysis would proceed in two steps: first yielding (R)-(+)-methylsuccinic acid monomethyl ester and one molecule of methanol, followed by the hydrolysis of the second ester group to produce (R)-(+)-methylsuccinic acid and another molecule of methanol.

Table 1: Postulated Abiotic Hydrolysis Products of this compound

| Reactant | Intermediate Product | Final Product | Byproduct (per mole of reactant) |

| This compound | (R)-(+)-Methylsuccinic acid monomethyl ester | (R)-(+)-Methylsuccinic acid | 2 Methanol |

This table represents a postulated pathway, as direct experimental data on the environmental hydrolysis of this compound is limited.

Biotic Degradation: Enzymatic Hydrolysis and Metabolism

Biodegradation is expected to be a significant pathway for the environmental degradation of this compound, primarily through the action of microbial esterases. Studies on the analogous compound, dimethyl succinate (SAD), have demonstrated its hydrolysis in various biological systems.

Research on the hydrolysis of dimethyl succinate in homogenates of rat tissues, including the liver and jejunum, showed significant enzymatic activity leading to its breakdown. researchgate.netnih.gov The primary metabolites identified were succinic acid, and to a lesser extent, fumaric acid and malic acid. researchgate.netnih.gov This suggests that once the initial hydrolysis to the dicarboxylic acid occurs, it can enter central metabolic pathways like the Krebs cycle.

The enzymatic degradation process is initiated by esterase enzymes, which catalyze the cleavage of the ester bonds. This process is common for the breakdown of ester-containing compounds in the environment. Studies on the biodegradation of other diesters, such as dimethyl phthalate, by various bacteria and cyanobacteria have shown that the initial step is hydrolysis to the corresponding monomethyl ester and then to the diacid, which is subsequently metabolized. rsc.orgnih.gov

Table 2: Observed Metabolites from the Hydrolysis of Dimethyl Succinate in Biological Systems

| Substrate | Primary Metabolite | Secondary Metabolites | Tissue/System with High Activity | Reference |

| Dimethyl succinate | Succinic acid | Fumaric acid, Malic acid | Rat liver, jejunum, Caco-2 cells | researchgate.netnih.gov |

Data is for dimethyl succinate, the non-methylated analogue of this compound.

The biodegradability of polymers based on succinic acid, such as poly(butylene succinate) (PBS), further supports the susceptibility of the succinate ester linkage to microbial attack. researchgate.net PBS is known to be biodegradable in various environments, including soil and aquatic systems, with the degradation being facilitated by microbial enzymes. researchgate.net This provides strong evidence that the core succinate ester structure is not recalcitrant in the environment.

Based on these lines of evidence, the proposed environmental degradation pathway for this compound would begin with enzymatic hydrolysis to (R)-(+)-methylsuccinic acid. This intermediate would then likely be taken up by microorganisms and enter their metabolic pathways. Succinate itself is a central metabolite in the tricarboxylic acid (TCA) or Krebs cycle, which is a fundamental energy-yielding pathway in a vast range of aerobic organisms. nih.gov It is plausible that (R)-(+)-methylsuccinic acid would be processed and funneled into these central metabolic routes, leading to its complete mineralization to carbon dioxide and water.

Advanced Applications in Organic Synthesis and Materials Science

Chiral Auxiliaries and Building Blocks in Complex Organic Synthesis

In the field of stereochemistry, a chiral auxiliary is a molecular unit that is temporarily integrated into an organic synthesis process to guide the stereochemical result of a reaction. wikipedia.org Dimethyl (R)-(+)-methylsuccinate and its derivatives can function as these crucial chiral building blocks. chemimpex.comchemimpex.com Their inherent chirality allows for the selective production of a desired enantiomer, which is a critical aspect in the synthesis of many bioactive molecules. chemimpex.com The use of such auxiliaries is a key strategy for chemists to produce compounds in an enantiomerically pure form, a common requirement for pharmaceutical agents. wikipedia.org

Pharmaceutical Intermediate Synthesis

The importance of this compound is underscored by its role as an intermediate in the synthesis of various pharmaceuticals. chemimpex.comchemimpex.com Its structure is instrumental in developing effective drug formulations by enabling the creation of specific stereoisomers, which can have differing biological activities. chemimpex.comresearchgate.net

Precursor for Bioactive Molecules

This compound is a recognized precursor for a range of complex and biologically active molecules. mdpi.com Research has highlighted its application in the synthesis of:

Sacubitril: A component of the heart failure medication Entresto, Sacubitril's synthesis can involve intermediates derived from chiral building blocks. nih.govchemicalbook.comnih.govgoogle.comgoogle.com

Aspernigrins C/D and Violaceimide A-E: These natural products, with potential biological activities, can be synthesized using chiral precursors like this compound. mdpi.comresearchgate.net

Moiramide B: This peptide-polyketide hybrid with antibiotic properties is another example of a complex molecule whose synthesis can benefit from chiral starting materials. rsc.org

Methyllycaconitine: An antagonist of the α7 nicotinic acetylcholine (B1216132) receptor, the synthesis of its analogues often involves intricate stereochemical control. mdpi.comresearchgate.netnih.govacs.orgresearchgate.net

FK-506 (Tacrolimus): This potent immunosuppressant, a macrolide produced by Streptomyces tsukubaensis, can be synthesized using this compound as a starting material. chemicalbook.comsigmaaldrich.com The total synthesis of FK-506 is a complex process involving the coupling of multiple chiral fragments. drugfuture.comu-tokyo.ac.jp

Development of Enantiomerically Pure Drug Formulations

The biological activity of a drug is often dependent on its specific three-dimensional structure. researchgate.net Different enantiomers of a chiral drug can have vastly different pharmacological effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug development. wikipedia.orgresearchgate.net this compound, as a chiral building block, plays a vital role in this process, enabling the synthesis of the desired enantiomer of a drug while avoiding the presence of the less active or potentially harmful enantiomer. chemimpex.comchemimpex.com

Polymer Chemistry and Materials Science

The utility of this compound extends beyond pharmaceuticals into the field of polymer chemistry and materials science, where it contributes to the development of specialized and biodegradable polymers. chemimpex.comchemimpex.com

Precursors for Specialty Polymers

This compound is employed in the production of specialty polymers. chemimpex.comchemimpex.com Its incorporation into polymer chains can enhance material properties such as flexibility and durability. chemimpex.comchemimpex.com

Synthesis of Biodegradable Copolyesters

A notable application of methylsuccinic acid, a derivative of this compound, is in the synthesis of biodegradable copolyesters. mdpi.comresearchgate.netnih.gov An example is poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)). mdpi.comresearchgate.netresearchgate.net This novel biobased and biodegradable polyester (B1180765) is synthesized from succinic acid, 2-methylsuccinic acid, and 1,4-butanediol (B3395766) through a two-step esterification and polycondensation process. mdpi.comresearchgate.netnih.gov

The properties of these copolymers can be finely tuned by adjusting the ratio of succinic acid to 2-methylsuccinic acid. nih.gov Increasing the content of the methylsuccinate unit leads to a decrease in the melting temperature and degree of crystallinity. nih.gov This alteration in the polymer structure, specifically an increase in the amorphous regions, facilitates easier access for microorganisms and degradative enzymes, thereby significantly accelerating the rate of biodegradation. mdpi.com This makes P(BS-BMS) a promising material for applications where environmental impact is a concern, such as in agriculture for controlled-release pesticide carriers. nih.govnih.gov

| Property | Effect of Increasing Methylsuccinate Content | Reference |

| Melting Temperature | Decreases | nih.gov |

| Crystallinity | Decreases | nih.gov |

| Biodegradability | Increases | mdpi.com |

Components in Olefin Polymerization Catalysis

The production of polyolefins, such as polypropylene (B1209903), relies heavily on sophisticated catalyst systems to control the polymer's properties. Ziegler-Natta catalysts are a cornerstone of this industry, and their performance is frequently fine-tuned by the inclusion of electron donor compounds. nih.govmdpi.com These donors, categorized as internal or external, are crucial for achieving high stereospecificity, particularly for producing highly isotactic polypropylene. mdpi.comresearchgate.net

The primary function of electron donors within the catalyst system is to enhance the formation of isospecific active sites and improve catalyst activity. mdpi.com Internal donors are incorporated during the catalyst's preparation, influencing the distribution of titanium tetrachloride on the magnesium chloride support. mdpi.comnih.gov External donors are added during the polymerization process along with an organoaluminum compound, such as triethylaluminum (B1256330) (AlEt3), to interact with the catalyst and further refine its stereoselectivity. nih.govnih.gov

Various compounds have been successfully employed as external donors, with alkoxysilanes being a prominent class. nih.govmdpi.com For instance, dialkyl-dialkoxy silane (B1218182) compounds are widely used in commercial polypropylene production. researchgate.net While a diverse range of molecules, including benzoates and aminosilanes, have been investigated for their efficacy as donors, specific documented use of this compound in this role is not prevalent in the reviewed literature. researchgate.netgoogle.com The selection of a donor is critical as it can impact catalyst productivity and the final properties of the polymer, including its molecular weight and melt flow index. nih.govnih.gov

Table 1: Examples of External Donors in Ziegler-Natta Catalysis

| Donor Type | Example Compound | Function | Reference |

|---|---|---|---|

| Alkoxysilane | n-butylmethyldimethoxysilane (BMDS) | Controls polymer microtacticity | google.com |

| Alkoxysilane | Diethylamino triethoxy silane (U-donor) | High hydrogen response, improves stereoregularity | researchgate.net |

Contributions to Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for applications in gas storage, chemical separations, and catalysis. researchgate.netwpi.edu

The synthesis of MOFs typically involves the reaction of a metal salt with a carefully chosen organic linker in a suitable solvent, often under solvothermal conditions. youtube.comnih.gov The geometry of the organic ligand and the coordination preference of the metal ion dictate the topology and properties of the resulting framework. researchgate.net A wide array of organic molecules, particularly multidentate carboxylic acids like 1,3,5-benzenetricarboxylate (BTC), have been used to create robust and porous MOFs. researchgate.net

The incorporation of chiral building blocks into MOFs is a key strategy for creating frameworks capable of enantioselective separation and asymmetric catalysis. While this compound possesses the requisite chirality to be a potential building block or modulator in chiral MOF synthesis, its application in this area is not extensively documented in the surveyed research. The development of new MOFs continues to be an active area of research, exploring novel combinations of metal centers and organic ligands to create materials with tailored functionalities. researchgate.netosti.gov

Synthesis of Other Chiral Esters and Derivatives

This compound is a valuable chiral building block, and its own synthesis is a key area of research. mdpi.comresearchgate.net Asymmetric reduction of the C=C double bond in prochiral substrates like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate using ene-reductases represents a direct and efficient route to obtaining optically pure this compound. mdpi.comresearchgate.net

While the literature prominently features the synthesis of this compound, its role as a starting material for other chiral derivatives is also significant. Standard ester transformations can be applied to generate a variety of other compounds. For instance, transesterification of the dimethyl ester can produce other esters, such as diethyl succinate (B1194679) or dibutyl succinate, by reacting it with the corresponding alcohol. google.com This allows for the modification of the ester groups while retaining the crucial stereocenter of the molecule.

Furthermore, the ester groups can be hydrolyzed to yield the corresponding chiral dicarboxylic acid, (R)-(+)-methylsuccinic acid. google.com This transformation from the diester to a diacid or a monoester (a β-half ester) opens up further synthetic possibilities, allowing the carboxyl groups to be used in amide bond formations or other reactions, thereby extending the utility of the original chiral scaffold.

Table 2: Enzymatic Synthesis of (R)-Dimethyl 2-Methylsuccinate

| Enzyme | Substrate | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Bac-OYE1 | Dimethyl citraconate | 700 | 86 | 99 | mdpi.comresearchgate.net |

Analytical Methodologies for Chiral Purity and Structural Elucidation

Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and application of chiral molecules like Dimethyl (R)-(+)-methylsuccinate. It quantifies the purity of a sample with respect to its enantiomers.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers. This method allows for the direct determination of the enantiomeric excess of volatile compounds such as this compound. The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For the analysis of this compound, capillary columns with cyclodextrin-based stationary phases, such as Lipodex® or Hydrodex®, are often employed. researchgate.net The choice between a lipophilic (Lipodex®) or hydrophilic (Hydrodex®) phase depends on the specific characteristics of the analyte. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.org The use of a flame ionization detector (FID) is common for such analyses. osha.govanalytice.com

In a study on the asymmetric reduction of various precursors to produce chiral Dimethyl 2-methylsuccinate, gas chromatography was instrumental in determining the enantiomeric excess of the final product. mdpi.com The successful separation of the (R) and (S) enantiomers allows for precise quantification, with reported ee values often exceeding 98%. mdpi.com

Application of the Rayleigh Equation for Enantiomeric Enrichment Analysis

While direct chromatographic methods are prevalent, the Rayleigh equation can be a valuable theoretical tool for analyzing the progress of enantiomeric enrichment in kinetic resolutions or other enantioselective processes. The equation relates the change in enantiomeric excess of the reactant to the extent of the reaction. While specific applications of the Rayleigh equation directly to this compound are not extensively documented in readily available literature, its principles are fundamental to understanding and optimizing processes that lead to high enantiomeric purity.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com Although specific chemical shift values can vary slightly depending on the solvent and instrument frequency, typical experimental data for the related compound dimethyl 2,2-dimethylsuccinate shows signals for the methyl ester protons, the methylene (B1212753) protons, and the methyl group protons on the chiral center. cdnsciencepub.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom, including the carbonyl carbons of the ester groups, the methoxy (B1213986) carbons, the chiral methine carbon, the methylene carbon, and the methyl carbon. rsc.org

The following table summarizes typical, though not specifically for the (R)-(+)-enantiomer, NMR data for dimethyl methylsuccinate derivatives.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.70 | s | OCH₃ |

| ¹H | ~3.66 | s | OCH₃ |

| ¹H | ~2.60 | s | CH₂ |

| ¹H | ~1.27 | s | CH₃ |

| ¹³C | ~174 | s | C=O |

| ¹³C | ~51 | q | OCH₃ |

| ¹³C | ~35 | t | CH₂ |

| ¹³C | ~34 | d | CH |

| ¹³C | ~17 | q | CH₃ |

| Note: This is generalized data for a dimethyl methylsuccinate derivative and may not correspond exactly to this compound. Specific data can be found in various chemical databases and research articles. cdnsciencepub.comrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (160.17 g/mol ). chemimpex.com Common fragmentation patterns for similar succinate (B1194679) esters include the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃). cdnsciencepub.com This technique is invaluable for confirming the identity of the compound in complex mixtures and for detecting any impurities. osha.gov

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral molecules that provides a direct measure of their chirality. It is the rotation of the plane of plane-polarized light as it passes through a sample of the chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

For this compound, the "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). The specific rotation, [α], is a standardized value measured under specific conditions of temperature, wavelength, solvent, and concentration. A commonly reported value for the specific rotation of this compound is +4.5 ± 0.5° (c = 3 in CHCl₃, at 20°C using the D-line of a sodium lamp). chemimpex.comchemicalbook.com This measurement is a critical quality control parameter to confirm the presence of the correct enantiomer and can provide an indication of enantiomeric purity, although it is less precise than chromatographic methods for determining the exact enantiomeric excess. The observed optical rotation is directly proportional to the enantiomeric excess of the sample.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods provide the foundation for both the purification of this compound from reaction mixtures and the analytical determination of its enantiomeric excess (ee). researchgate.net Gas chromatography (GC) employing a chiral stationary phase is a well-established and effective technique for separating the (R) and (S) enantiomers of dimethyl 2-methylsuccinate, allowing for accurate quantification of chiral purity. mdpi.comresearchgate.net

Research focused on the asymmetric synthesis of this compound has utilized chiral gas chromatography to monitor reaction progress and determine the enantiomeric excess of the final product. mdpi.comresearchgate.net In these studies, the separation of the (R) and (S) enantiomers was successfully achieved, providing critical data on the stereoselectivity of the synthetic methods employed. The absolute configuration of the product is typically assigned by comparing the retention times of the synthesized product with that of a standard sample of (R)-1. researchgate.net

The following table outlines the specific conditions for the gas chromatographic analysis of this compound enantiomers as detailed in the supplementary information of a key research article on its asymmetric synthesis. mdpi.com

Table 1: Gas Chromatography (GC) Conditions for the Enantioselective Analysis of Dimethyl 2-Methylsuccinate

| Parameter | Value |

|---|---|

| Column | |

| Type | Restek Rt-βDEXse |

| Dimensions | 30 m x 0.25 mm x 0.25 μm |

| Temperatures | |

| Column | 120 °C |

| Injector | 250 °C |

| Detector | 250 °C |

| Retention Times | |

| (S)-dimethyl 2-methylsuccinate | 23.5 min |

| (R)-dimethyl 2-methylsuccinate | 24.5 min |

Data sourced from the supplementary materials of Li, J. et al. (2022). mdpi.com

The selection of a suitable chiral stationary phase is critical for achieving enantiomeric separation. gcms.cz Cyclodextrin-based columns, such as the Restek Rt-βDEXse which contains 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin incorporated into a polysiloxane matrix, are widely used for this purpose due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differential retention times. acs.orgrestek.comrestek.com

While gas chromatography is a primary tool, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis and purification of related succinate compounds, though specific methods for this compound are less commonly detailed in readily available literature. For instance, Dimethyl succinylsuccinate can be analyzed using reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid modifier. osha.gov The principles of chiral HPLC, often utilizing polysaccharide-based chiral stationary phases, are well-established for separating a wide array of enantiomers and could be adapted for this compound. nih.gov

Future Outlook and Research Directions

Development of Novel and More Efficient Asymmetric Synthesis Methods

The efficient enantioselective synthesis of chiral Dimethyl (R)-(+)-methylsuccinate is a key area of interest for both academic and industrial chemists. researchgate.net Traditional chemical hydrogenation methods often present drawbacks such as harsh reaction conditions, the need for high-pressure hydrogen, expensive noble metal catalysts, and often inadequate stereoselectivity. mdpi.com Consequently, research is increasingly focused on developing novel and more efficient asymmetric synthesis strategies.

Exploration of New Catalytic Systems and Biocatalysts

The exploration of novel catalytic systems is paramount to advancing the synthesis of this compound. In the realm of biocatalysis, ene-reductases (ERs) have emerged as powerful tools for the asymmetric reduction of C=C double bonds. researchgate.netmdpi.com Research has identified specific ERs, such as Bac-OYE1 from Bacillus sp., SeER from Saccharomyces eubayanus, and AfER from Aspergillus flavus, that exhibit high substrate tolerance and stereoselectivity. researchgate.netmdpi.com Future efforts will likely involve the discovery and engineering of new ERs with improved performance, particularly for the synthesis of the (S)-enantiomer, which has historically been more challenging to produce. mdpi.com

Beyond ene-reductases, other enzymes like lipases are being explored for the synthesis of various esters, including those with branched chains. nih.gov The immobilization of these enzymes, such as Novozym® 435, enhances their operational stability and facilitates reuse, contributing to more sustainable processes. nih.gov Additionally, the use of environmentally benign reagents like dimethyl carbonate (DMC) as a methylating agent is a growing area of interest. rsc.org The development of new catalytic systems, including metal-organic frameworks and novel resin catalysts, also holds potential for improving the efficiency and sustainability of this compound synthesis. researchgate.netresearchgate.net

Expansion of Applications in Emerging Fields (e.g., Advanced Therapeutics, Sustainable Materials)

This compound already serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.com For instance, it can be used in the synthesis of the immunosuppressant macrolide FK-506. chemicalbook.com The future will likely see an expansion of its applications into emerging fields. In advanced therapeutics, its role as a chiral building block is invaluable for creating drugs with specific stereochemistry, which is often critical for efficacy and minimizing side effects. chemimpex.com

In the realm of sustainable materials, this compound and its derivatives are being explored as monomers for the synthesis of specialty polymers. chemimpex.comreverdia.com These bio-based polymers can offer improved properties such as flexibility and durability. chemimpex.com For example, bio-based dimethyl succinate (B1194679) is used as a raw material in the manufacturing of high-performance quinacridone (B94251) pigments and as a coalescing agent in low-VOC coatings. reverdia.com As the demand for sustainable and biodegradable materials grows, the use of this compound in the production of bioplastics and other eco-friendly polymers is expected to increase. nih.gov

Industrial Scale-Up and Process Intensification Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges and opportunities. Key considerations include the development of robust and scalable processes that are both economically viable and environmentally friendly. Continuous catalytic distillation has been shown to be an effective method for the synthesis of dimethyl succinate from succinic acid and methanol (B129727), achieving high conversion and selectivity over extended periods. researchgate.net

For biocatalytic processes, achieving high substrate concentrations is crucial for industrial feasibility. Recent studies have demonstrated the successful preparative-scale synthesis of both (R)- and (S)-dimethyl 2-methylsuccinate using ene-reductases at high substrate concentrations. mdpi.com For instance, the reduction of dimethyl citraconate and dimethyl itaconate has been achieved at concentrations of 700 mM and 400 mM, respectively. researchgate.netmdpi.com Process intensification strategies, such as the integration of reaction and separation steps, will be critical for improving the efficiency and reducing the cost of large-scale production. Furthermore, the use of renewable feedstocks and the development of circular processes, where byproducts are recycled, will be essential for the sustainable industrial production of this compound. google.com

常见问题

Q. What are the primary synthetic routes for obtaining enantiomerically pure dimethyl (R)-(+)-methylsuccinate?

this compound can be synthesized via two main methods:

- Ene-reductase catalysis : Asymmetric reduction of dimethyl itaconate using enzymes like ene-reductases at high substrate concentrations (e.g., 200 mM), achieving high enantiomeric excess (e.g., >90% ee) under mild conditions .

- Ruthenium-catalyzed hydrogenation : Hydrogenation of dimethyl itaconate using (R)-Ru-BINAP catalysts in ionic liquid (IL) solvents. For example, tetradecyl(trihexyl)phosphonium ILs at 35°C and 20 bar H₂ yield 94.2% conversion and 91.9% ee .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Optical rotation : Measure specific rotation ([α]²⁰/D +4.8° in chloroform) to confirm optical purity .

- Chiral NMR analysis : Use chiral shift agents like (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol to resolve enantiomers. The methyl ester region in ¹H NMR shows distinct singlets for (R)- and (S)-enantiomers .

- Chromatography : Validate purity via GC or HPLC with chiral columns.

Q. How is this compound applied in drug synthesis?

It serves as a chiral building block for macrolides like FK-506 (tacrolimus), an immunosuppressant produced by Streptomyces tsukubaensis. The ester group facilitates regioselective functionalization during multi-step syntheses .

Advanced Research Questions

Q. How can enantioselectivity be optimized in catalytic hydrogenation of dimethyl itaconate?

Key variables include:

- Solvent selection : Ionic liquids (e.g., [Bmim][BF₄]) enhance conversion but may reduce selectivity at higher H₂ pressures .

- Catalyst tuning : Modify phosphine ligands (e.g., BINAP derivatives) to stabilize transition states favoring the (R)-enantiomer .

- Pressure modulation : Lower H₂ pressures (e.g., 20 bar) improve enantioselectivity, while higher pressures (50 bar) maximize conversion .

Q. How to resolve contradictions in NMR data when distinguishing (R)- and (S)-methylsuccinate enantiomers?

- Chiral shift agents : Add (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol to split methyl ester signals into four singlets in ¹H NMR .

- Cross-validation : Confirm assignments by spiking with authentic enantiomers and comparing integration ratios .

Q. What experimental design principles are critical for studying methylsuccinate’s role in metabolomics?

- Controlled infection models : Use Mycobacterium tuberculosis-infected macrophages to track methylsuccinate accumulation via LC-MS. Include heat-killed pathogen controls to confirm live-bacteria dependency .

- Internal standards : Spike samples with deuterated methylsuccinate for quantitative accuracy .

Q. How to address low enantiomeric excess (ee) in enzymatic syntheses?

- Enzyme engineering : Optimize ene-reductase active sites via directed evolution for improved stereocontrol .

- Substrate engineering : Modify itaconate derivatives to reduce steric hindrance during enzyme-substrate binding .

Q. What statistical approaches are recommended for analyzing methylsuccinate’s metabolic flux?

- Multivariate analysis : Apply PCA or PLS-DA to correlate methylsuccinate levels with bacterial burden in metabolomics datasets .

- Dose-response modeling : Use nonlinear regression to quantify metabolite accumulation kinetics over infection time courses .

Methodological Guidance

Q. How to validate methylsuccinate detection in complex biological matrices?

Q. What are best practices for reporting synthetic protocols in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。